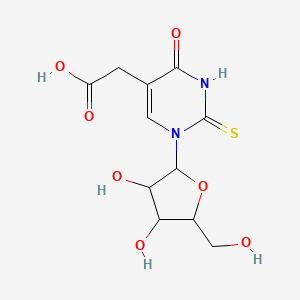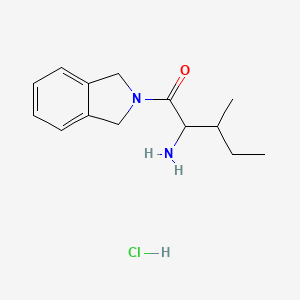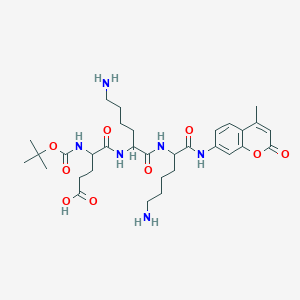![molecular formula C25H39N3O9S B12102670 N-[(1R,2R)-2-(1-Pyrrolidinyl)cyclohexyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea](/img/structure/B12102670.png)
N-[(1R,2R)-2-(1-Pyrrolidinyl)cyclohexyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1R,2R)-2-(1-Pyrrolidinyl)cyclohexyl]-N’-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea is a chiral thiourea catalyst. This compound is known for its unique dual hydrogen-bonding capacity, making it an efficient class of organocatalysts. It has a molecular formula of C25H39N3O9S and a molecular weight of 557.66 .
Métodos De Preparación
The synthesis of N-[(1R,2R)-2-(1-Pyrrolidinyl)cyclohexyl]-N’-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea involves several steps. The key steps include the formation of the cyclohexyl and glucopyranosyl moieties, followed by their coupling through a thiourea linkage. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the coupling reaction . Industrial production methods may involve scaling up these synthetic routes with optimizations for yield and purity.
Análisis De Reacciones Químicas
N-[(1R,2R)-2-(1-Pyrrolidinyl)cyclohexyl]-N’-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups in the molecule. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N-[(1R,2R)-2-(1-Pyrrolidinyl)cyclohexyl]-N’-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea has several scientific research applications:
Chemistry: It is used as a chiral thiourea catalyst in various organic synthesis reactions due to its dual hydrogen-bonding capacity.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-[(1R,2R)-2-(1-Pyrrolidinyl)cyclohexyl]-N’-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea involves its ability to form dual hydrogen bonds. This dual hydrogen-bonding capacity allows it to act as an efficient organocatalyst, facilitating various chemical reactions by stabilizing transition states and intermediates. The molecular targets and pathways involved include interactions with specific functional groups in the reactants, leading to enhanced reaction rates and selectivity.
Comparación Con Compuestos Similares
N-[(1R,2R)-2-(1-Pyrrolidinyl)cyclohexyl]-N’-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea can be compared with other similar chiral thiourea catalysts, such as:
- N-[(1R,2R)-2-Aminocyclohexyl]-N’-(9R)-cinchonan-9-ylthiourea
- N-[(8α,9R)-6’-Methoxycinchonan-9-yl]-N’-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea
- N-[(1S,2S)-2-(1-Piperidinylamino)cyclohexyl]-N’-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea.
The uniqueness of N-[(1R,2R)-2-(1-Pyrrolidinyl)cyclohexyl]-N’-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea lies in its specific structural features and dual hydrogen-bonding capacity, which provide distinct advantages in terms of catalytic efficiency and selectivity.
Propiedades
Fórmula molecular |
C25H39N3O9S |
|---|---|
Peso molecular |
557.7 g/mol |
Nombre IUPAC |
[3,4,5-triacetyloxy-6-[(2-pyrrolidin-1-ylcyclohexyl)carbamothioylamino]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C25H39N3O9S/c1-14(29)33-13-20-21(34-15(2)30)22(35-16(3)31)23(36-17(4)32)24(37-20)27-25(38)26-18-9-5-6-10-19(18)28-11-7-8-12-28/h18-24H,5-13H2,1-4H3,(H2,26,27,38) |
Clave InChI |
QTWSSJFYKFDQAA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC1C(C(C(C(O1)NC(=S)NC2CCCCC2N3CCCC3)OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethan-1-amine dihydrochloride](/img/structure/B12102589.png)





![2-[[6-[[17-[5-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12102639.png)






